N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
The compound “US8829193, 2” is a tricyclic compound known for its use as a kinase inhibitor. It has been identified as a potent inhibitor of PIM kinases, which are a group of serine/threonine kinases involved in various cellular processes, including cell cycle progression and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US8829193, 2” involves multiple steps, starting with the preparation of the tricyclic core structure. The synthetic route typically includes cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of “US8829193, 2” involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing costs and improving safety .
Chemical Reactions Analysis
Types of Reactions: “US8829193, 2” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its inhibitory effects.
Substitution: Substitution reactions can introduce new substituents, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
“US8829193, 2” has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: The compound is employed in cellular studies to investigate the role of PIM kinases in cell cycle regulation and apoptosis.
Medicine: “US8829193, 2” is being explored for its potential therapeutic applications in treating cancers and other diseases where PIM kinases are implicated.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of “US8829193, 2” involves the inhibition of PIM kinases. These kinases play a crucial role in cell survival and proliferation. By inhibiting PIM kinases, “US8829193, 2” disrupts these processes, leading to cell cycle arrest and apoptosis. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
- SCHEMBL2693373
- CHEMBL3676259
- BDBM131729
Comparison: “US8829193, 2” is unique in its tricyclic structure, which provides a distinct binding affinity and selectivity for PIM kinases compared to other similar compounds. Its potency and specificity make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H19F2N5O2S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H19F2N5O2S/c21-11-2-1-3-12(22)18(11)20-26-15(10-30-20)19(29)25-14-8-24-6-4-16(14)27-7-5-17(28)13(23)9-27/h1-4,6,8,10,13,17,28H,5,7,9,23H2,(H,25,29)/t13-,17-/m1/s1 |
InChI Key |
LQASHUDUJOBHMP-CXAGYDPISA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=CSC(=N3)C4=C(C=CC=C4F)F |
Canonical SMILES |
C1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CSC(=N3)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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